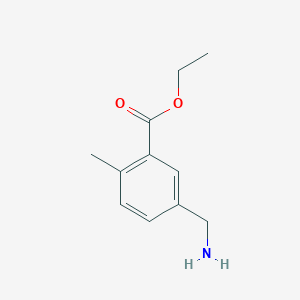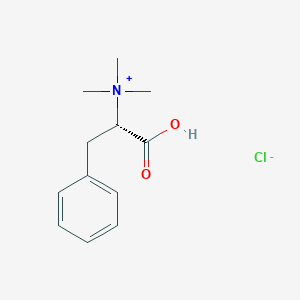
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is a quaternary ammonium compound with a carboxylate group This compound is known for its unique structure, which includes a phenyl ring and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride typically involves the reaction of (S)-2-phenylethylamine with trimethylamine and chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: (S)-2-Phenylethylamine reacts with chloroacetic acid to form (S)-2-phenylethylaminoacetic acid.
Step 2: The intermediate product is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol.
Substitution: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminium hydroxide or acetate.
科学的研究の応用
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its role in cell membrane transport and ion channel modulation.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride involves its interaction with cell membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. This modulation is achieved through the binding of the trimethylammonium group to specific sites on the ion channels, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
- (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol
- (S)-2-Phenylethylamine
- N,N,N-Trimethylglycine
Uniqueness
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is unique due to its combination of a quaternary ammonium group and a carboxylate group, which imparts distinct physicochemical properties. This combination allows it to act as both a phase transfer catalyst and an ion channel modulator, making it versatile in various applications.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10;/h4-8,11H,9H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
BNVFJGPOCIVBEU-MERQFXBCSA-N |
異性体SMILES |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O.[Cl-] |
正規SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
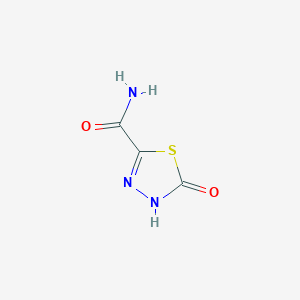
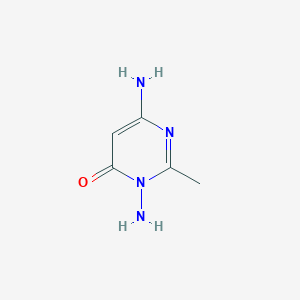
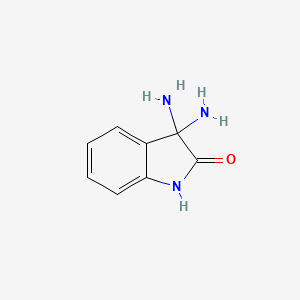

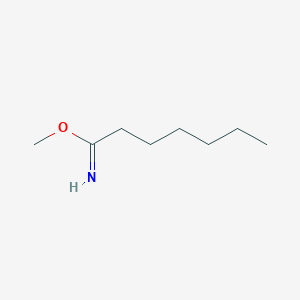
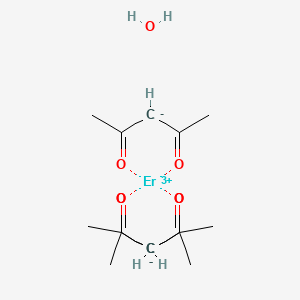

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
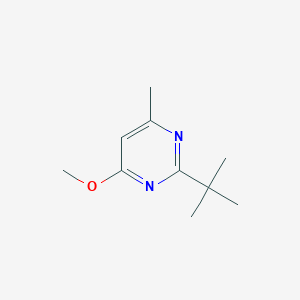

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
